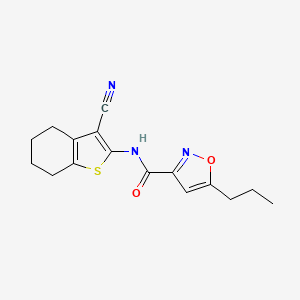

![molecular formula C20H24N2O2 B5578787 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods, including the direct reaction of amines with isocyanates or carbonylation reactions. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea demonstrates the versatility of synthesis techniques, including carbonylation reactions with triphosgene in the presence of trimethylamine, followed by the addition of 4-methoxyaniline (Sarantou & Varvounis, 2022).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which significantly influences the compound's physical and chemical properties. For example, the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea reveals a complex solid-state structure with five symmetry-independent molecules, showcasing the potential for highly complicated molecular arrangements (Kumar et al., 2000).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including directed lithiation and reactions with electrophiles to produce substituted products. The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the reactivity of these compounds towards functionalization (Smith, El‐Hiti, & Alshammari, 2013).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the unique crystal packing and intermolecular interactions observed in the structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea highlight the complex physical characteristics these compounds can exhibit (Kumar et al., 2000).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, are central to their applications in synthesis and materials science. The study on directed lithiation and its implications for the synthesis of functionalized products exemplifies the chemical versatility and potential of these compounds (Smith, El‐Hiti, & Alshammari, 2013).

Scientific Research Applications

Synthesis and Characterization of Urea Derivatives

Research has explored the synthesis of various urea derivatives, including the study by Mustafa et al. (2014), where seventeen urea derivatives were synthesized and assessed for their enzyme inhibition and anticancer properties. The study involved reacting ortho-, meta-, and para-tolyl isocyanate with primary and secondary amines. This research contributes to understanding the synthesis process and potential therapeutic applications of urea derivatives (Mustafa, Perveen, & Khan, 2014).

Metabolism of Designer Drugs

Zaitsu et al. (2009) identified the metabolites of new designer drugs in human urine, providing insights into their metabolic pathways. The study highlighted the metabolic transformations, including N-dealkylation and demethylenation, contributing to the understanding of how these substances are processed in the body (Zaitsu et al., 2009).

Directed Lithiation and Subsequent Reactions

Smith et al. (2013) discussed the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its reactions with various electrophiles. This research sheds light on the chemical reactivity and potential applications of urea derivatives in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Crystal Structure Analysis

The crystal structure of metobromuron, a phenylurea herbicide, was elucidated by Kang et al. (2015), providing valuable information on the molecular arrangement and interactions within the crystal lattice. This research is significant for understanding the physical properties and stability of such compounds (Kang, Kim, Kwon, & Kim, 2015).

Nonlinear Optical Properties

Crasta et al. (2004) investigated the growth and characterization of an organic NLO crystal derived from a urea compound. The study focused on its physical properties, including crystal structure and refractive index, highlighting the potential of urea derivatives in optical applications (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).

properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14(2)15-9-8-10-16(13-15)20(3,4)22-19(23)21-17-11-6-7-12-18(17)24-5/h6-13H,1H2,2-5H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZVNAORJKBBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

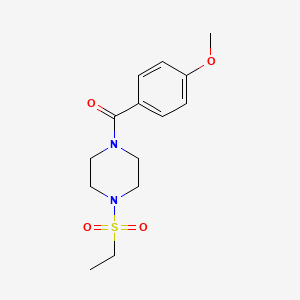

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

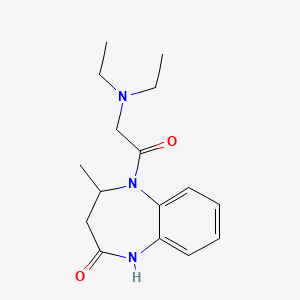

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

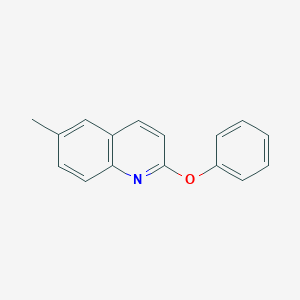

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)